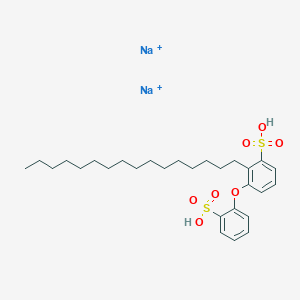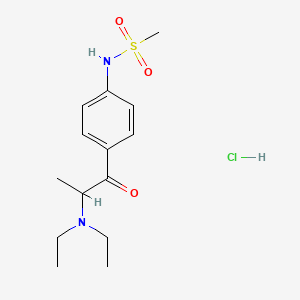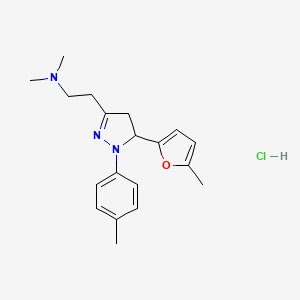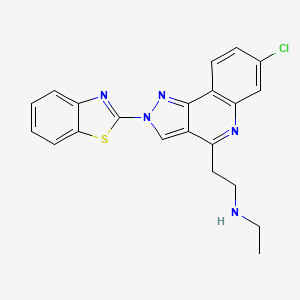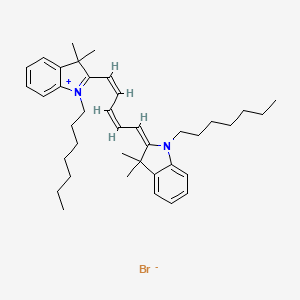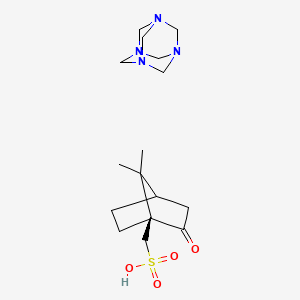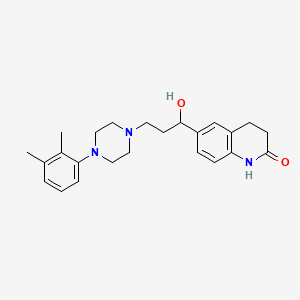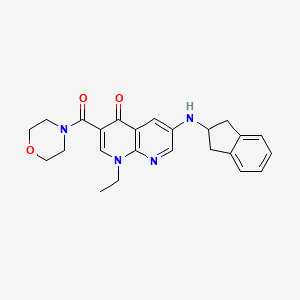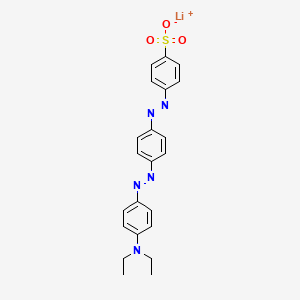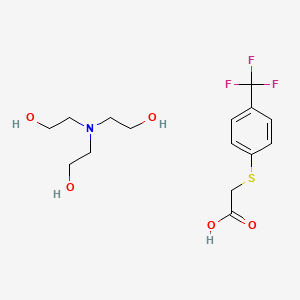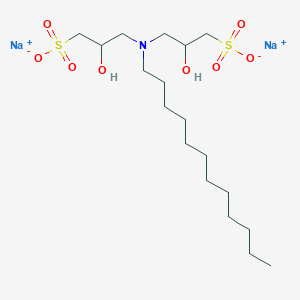
Thiethazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiethazone is a chemical compound with the molecular formula C₁₁H₁₅N₅OS. It is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiethazone can be synthesized through various methods. One common approach involves the reaction of appropriate aldehydes or ketones with hydrazides in organic solvents . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole derivatives . Additionally, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquids and environmentally friendly reagents, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Thiethazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in this compound is particularly reactive due to its aromaticity and the presence of sulfur and nitrogen atoms .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Thiethazone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiethazone involves its interaction with molecular targets and pathways within biological systems. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, some derivatives of this compound act as inhibitors of bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Thiethazone can be compared with other thiazole derivatives, such as:
Thiazole: A simpler heterocyclic compound with similar reactivity and applications.
Phenothiazine: Known for its use in antipsychotic medications and as an insecticide.
Thiazolidinedione: Used as antidiabetic agents, acting on peroxisome proliferator-activated receptors.
This compound is unique due to its specific structure and the diverse range of applications it offers, from medicinal chemistry to industrial uses.
Eigenschaften
CAS-Nummer |
122-41-8 |
|---|---|
Molekularformel |
C11H15N5OS |
Molekulargewicht |
265.34 g/mol |
IUPAC-Name |
1-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C11H15N5OS/c1-2-13-11(17)15-9-5-3-8(4-6-9)7-14-16-10(12)18/h3-7H,2H2,1H3,(H3,12,16,18)(H2,13,15,17)/b14-7+ |
InChI-Schlüssel |
WZYAYAIEPXKVAN-VGOFMYFVSA-N |
Isomerische SMILES |
CCNC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N |
Kanonische SMILES |
CCNC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


